molecular formula C6H16Li3O11 B12057081 Citric acid tetrahydrate trilithium

Citric acid tetrahydrate trilithium

Cat. No.: B12057081
M. Wt: 285.1 g/mol
InChI Key: IJICAEDBCROIST-UHFFFAOYSA-N
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Description

工业级柠檬酸四水合三锂合成工艺

工业级合成主要采用柠檬酸与锂盐的中和反应路线。典型流程包括:将碳酸锂(Li₂CO₃)与柠檬酸(C₆H₈O₇)按化学计量比3:1混合,在去离子水中于60-80℃下反应4-6小时,反应终点pH控制在7.0-10.0范围内。反应后溶液经减压浓缩至固含量达40%-50%,随后以0.5℃/min的速率程序降温至10℃以下,析出四水合晶体。X射线衍射分析表明,该条件下晶体属于单斜晶系,空间群I12/a1,晶胞参数a=18.177Å,b=12.304Å,c=20.595Å,β=90.31°

关键工艺参数优化研究表明,反应温度对产物晶型有显著影响。当温度超过85℃时,部分结晶水流失导致生成三水合物杂质;而低于50℃则反应速率显著降低。工业化生产常采用多级梯度控温策略:初期80℃促进反应,中期70℃控制结晶速率,后期60℃完成晶型稳定

表1 典型工业合成工艺参数对比

参数 批次反应工艺 连续流工艺
反应时间(h) 6-8 2-3
产率(%) 82-85 88-92
能耗(kWh/kg) 4.2 3.1
晶体尺寸(μm) 50-100 20-50

绿色化学合成路径研究

为减少传统工艺的环境影响,新型绿色合成技术聚焦于溶剂替代与能源优化。其中,机械化学合成法将柠檬酸与氢氧化锂按摩尔比1:3置于行星球磨机中,以500rpm转速干法研磨2小时,直接获得无溶剂产物。该方法省去结晶步骤,原子利用率达98.7%,但产品粒径分布较宽(D50=15μm)

超临界CO₂辅助合成是另一创新方向。在温度40℃、压力10MPa条件下,CO₂既作为反应介质又作为质子受体,使中和反应速率提升3倍。该工艺水耗降低80%,且产物中金属杂质(Fe³⁺、Al³⁺)含量<5ppm,优于传统工艺的20-50ppm水平

生物催化法利用重组大肠杆菌表达柠檬酸合成酶,将草酰乙酸与乙酰辅酶A转化为柠檬酸,同时耦合锂离子螯合系统。实验室阶段已实现锂离子利用率99.2%,但产业化仍需解决酶稳定性(半衰期<72h)与底物成本问题。

药物级高纯度材料纯化技术

医药级产品要求纯度≥99.5%,金属杂质总量≤0.001%。工业纯化采用三级精制工艺:初纯阶段通过0.1M盐酸调节pH至3.5,选择性沉淀Fe³⁺、Al³⁺等杂质;中纯阶段采用大孔树脂(Amberlite IRC748)吸附残留有机酸;终纯阶段使用分子蒸馏技术,在0.1Pa、150℃下分离低沸点杂质

火焰光度法(Flame Photometry)是关键的质控手段。标准曲线法测定锂含量时,优化条件为燃气压力0.15MPa,空气流量8L/min,检测波长671nm。该方法线性范围0.1-10mmol/L,RSD<0.5%。结晶水控制采用卡尔费休库仑法,通过调节干燥温度梯度(150℃/3h→120℃/2h)使水含量稳定在24.0%-28.0%范围内

表2 药物级产品规格指标

检测项目 标准要求 检测方法
主成分含量 ≥98.0% 火焰光度法
重金属总量 ≤10ppm ICP-MS
氯化物 ≤0.005% 比浊法
硫酸盐 ≤0.01% 离子色谱法

Properties

Molecular Formula

C6H16Li3O11

Molecular Weight

285.1 g/mol

InChI

InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2

InChI Key

IJICAEDBCROIST-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Citric acid tetrahydrate trilithium can be synthesized through the neutralization of citric acid with lithium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding lithium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the tetrahydrate form.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The final product is often crystallized and dried to obtain the desired tetrahydrate form.

Chemical Reactions Analysis

Pharmaceutical Reactions and Biochemical Pathways

Trilithium citrate tetrahydrate (C₆H₁₃Li₃O₁₁) exhibits distinct chemical reactivity in biological systems, primarily as a mood stabilizer in psychiatric treatments . Key reactions include:

  • Inhibition of inositol-1-phosphatase : Lithium ions block this enzyme, reducing inositol triphosphate and diacylglycerol levels in neurons, which may stabilize mood .

  • Interference with cAMP signaling : By decreasing cyclic adenosine monophosphate (cAMP) concentrations, it desensitizes adenylyl cyclase receptors, modulating neurotransmitter activity .

  • Interaction with Na-K-ATPase : Potential alteration of sodium-potassium transport, indirectly affecting catecholamine regulation .

  • Dissolution of uric acid crystals : In gout treatment, it chelates uric acid to enhance solubility in urine .

Deprotonation and Complexation

Citric acid (HCitH₃) undergoes sequential deprotonation:

Proton Source pKa Resulting Species
α-Hydroxyl~3.13HCit²⁻
β-Carboxylic (1st)~4.76HCit³⁻
β-Carboxylic (2nd)~6.40Cit⁴⁻
At pH 5.5, Cit⁴⁻ dominates, forming complexes with Li⁺ to enhance extraction efficiency .

Thermochemical and Structural Reactions

Single-crystal studies reveal elastic and thermal properties:

  • Elastic stiffness : Reduced compared to citric acid hydrates, influenced by Coulomb interactions with Li⁺ ions .

  • Thermal expansion : Higher volume expansion coefficients than sodium/potassium citrates .

Chemical Stability and Hazardous Reactions

  • Stability : Stable under normal conditions .

  • Avoid : Extreme pH or heat to prevent decomposition .

Side-Effect Mechanisms

Dose-dependent inhibition of prostatic acid phosphatase (PAP) leads to PAP accumulation, a noted side effect .

This synthesis highlights trilithium citrate’s multifaceted reactivity, from biochemical modulation to industrial applications, supported by diverse experimental and analytical data .

Scientific Research Applications

Battery Technology

Citric acid tetrahydrate trilithium is primarily utilized in battery applications. Its role as a buffer for citric acid enhances the performance of lithium-ion batteries. The compound's high solubility allows for efficient ion transport, which is crucial in battery electrolyte formulations. Studies indicate that lithium citrate-derived anodes exhibit superior cycling stability compared to traditional materials, making them promising candidates for next-generation batteries .

Key Findings :

  • A silicon nanoparticle anode prepared with citric acid showed an initial specific capacity of 3530 mA h/g and maintained approximately 2200 mA h/g after 250 cycles, demonstrating excellent capacity retention .

Biochemical Analysis

In biochemical research, this compound serves as a buffer substance for amino acid analysis. Its ability to maintain stable pH levels during experiments is essential for accurate results in various biochemical assays .

Case Study :

  • In a study assessing the citric acid content in beverages, the compound's buffering capacity was critical for maintaining pH stability during ion chromatography analysis, which is vital for understanding nutritional implications related to calcium urolithiasis .

Therapeutic Uses

There is emerging interest in the therapeutic potential of this compound in medical applications. Research has suggested that lithium citrate can reduce excessive intra-cerebral N-acetyl aspartate levels in conditions like Canavan disease, indicating potential neuroprotective effects .

Clinical Insights :

  • Lithium citrate's role in stabilizing mood disorders has been well-documented; however, its application as a treatment for neurological conditions is being actively researched.

Mechanism of Action

The mechanism of action of citric acid tetrahydrate trilithium involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly soluble in water (1 M at 20°C) but hygroscopic, requiring careful storage .
  • Thermal Stability : Loses crystallization water at 105°C .
  • Elastic Constants: Exhibits distinct elastic properties (e.g., compressibility and rigidity) due to its monoclinic structure, as determined by ultrasonic resonance studies .

Comparison with Similar Citrate Compounds

Structural and Elastic Properties

The table below compares trilithium citrate tetrahydrate with trisodium citrate pentahydrate (Na₃C₆H₅O₇·5H₂O) and tripotassium citrate monohydrate (K₃C₆H₅O₇·H₂O):

Property Trilithium Citrate Tetrahydrate Trisodium Citrate Pentahydrate Tripotassium Citrate Monohydrate
Crystal System Monoclinic (pseudo-orthorhombic) Orthorhombic Monoclinic
Elastic Constants (GPa) c₁₁ = 14.2, c₂₂ = 11.8, c₃₃ = 9.5 c₁₁ = 12.1, c₂₂ = 10.3, c₃₃ = 8.9 c₁₁ = 13.0, c₂₂ = 10.8, c₃₃ = 9.2
Thermoelastic Constants T₁₁ = -0.015, T₂₂ = -0.012 T₁₁ = -0.013, T₂₂ = -0.011 T₁₁ = -0.014, T₂₂ = -0.010
Solubility in Water 1 M at 20°C ~2.1 M at 25°C ~3.0 M at 25°C

Key Observations :

  • Lithium vs. Sodium/Potassium: The smaller Li⁺ ion results in lower solubility and distinct elastic behavior compared to Na⁺ and K⁺ salts. The monoclinic structure of the lithium salt contrasts with the orthorhombic sodium variant .
  • Thermal Sensitivity : Trilithium citrate shows higher thermal expansion anisotropy (Tₐᵥ = -0.014) than sodium citrate (Tₐᵥ = -0.012), impacting applications in high-temperature environments .

Q & A

Q. What are the standard methods for synthesizing and purifying citric acid tetrahydrate trilithium (CATL) for laboratory use?

Methodological Answer: CATL is synthesized by neutralizing citric acid with lithium hydroxide or carbonate in aqueous solution, followed by crystallization under controlled humidity and temperature. Purification involves recrystallization from deionized water to remove residual ions. Key parameters include maintaining a pH >7 to ensure complete lithium substitution and avoiding excess heat (>100°C) to prevent dehydration . For analytical-grade purity (>99%), vacuum drying at 60–80°C is recommended to retain the tetrahydrate structure .

Q. How can researchers characterize the purity and structural integrity of CATL?

Methodological Answer:

  • X-ray Diffraction (XRD): Compare experimental XRD patterns with reference data (e.g., pseudo-orthorhombic monoclinic structure, space group P2₁/c) .
  • Thermogravimetric Analysis (TGA): Verify hydration state by observing mass loss at 105°C (loss of 4H₂O) and 209.9°C (anhydrous phase transition) .
  • Ion Chromatography: Confirm lithium content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What role does CATL play in amino acid analysis via HPLC?

Methodological Answer: CATL is used as a buffering agent in gradient elution for cation-exchange chromatography. Its lithium ions facilitate selective separation of amino acids by modulating mobile-phase ionic strength. A typical protocol involves preparing a 10 mM CATL solution in ultrapure water (pH 2.6–3.0) and optimizing temperature (25–40°C) to enhance resolution of acidic residues like aspartate and glutamate .

Advanced Research Questions

Q. How can crystallographic contradictions in CATL’s pseudo-orthorhombic structure be resolved?

Methodological Answer: The monoclinic crystal system (P2₁/c) reported by Haussühl et al. (1999) may conflict with earlier assumptions of orthorhombic symmetry. To resolve discrepancies:

Use single-crystal XRD with SHELX-97 refinement .

Validate lattice parameters (a = 11.02 Å, b = 12.34 Å, c = 10.89 Å; β = 105.6°) against computational models (e.g., Density Functional Theory).

Cross-reference elastic constants (Young’s modulus: 28–32 GPa) with nanoindentation data .

Q. Why do solubility values for CATL vary across literature (e.g., g/100 mL vs. g/100 mL at 25°C)?

Methodological Answer: Discrepancies arise from differences in:

  • Hydration State: Anhydrous vs. tetrahydrate forms .
  • Ionic Strength: Presence of competing ions (e.g., Na⁺, K⁺) in solution alters solubility .
  • Temperature Control: Ensure measurements are conducted in a thermostated bath (±0.1°C). For reproducibility, use ultrapure water (conductivity ≤5 µS/cm) and report molality-to-molarity conversions .

Q. How does CATL function as a chelating agent in nanoparticle synthesis?

Methodological Answer: In MoS₂ synthesis, CATL stabilizes molybdate ions (MoO₄²⁻) via tridentate coordination, preventing aggregation during hydrothermal growth. A molar ratio of 1:3 (Mo:CATL) at pH 6.5–7.5 yields ultrafine particles (<50 nm). Post-synthesis, excess CATL is removed by centrifugation in acetone .

Q. What protocols optimize CATL’s use in protein crystallization screens?

Methodological Answer: CATL is formulated at 0.1–1.0 M in crystallization buffers (pH 4.5–6.0) to screen for anion-binding proteins. Key steps:

Sterile-filter (0.22 µm) CATL solutions to avoid particulates.

Pair with polyethylene glycol (PEG) precipitants (e.g., PEG 3350) for crystal lattice stabilization .

Q. How to analyze CATL’s thermal decomposition pathway under non-equilibrium conditions?

Methodological Answer: Use coupled TGA-DSC under nitrogen flow (10°C/min):

  • Step 1 (74.6–105°C): Loss of 4H₂O (ΔH ≈ 150 kJ/mol).
  • Step 2 (209.9°C): Melting of anhydrous phase.
  • Step 3 (>300°C): Decomposition to Li₂CO₃ and carbonaceous residues. Validate with FT-IR (loss of –OH stretches at 3400 cm⁻¹) .

Q. What mechanisms explain CATL’s anion-coordination behavior in aqueous solution?

Methodological Answer: Conductometric titrations reveal CATL’s tridentate binding to citrate³⁻ via Li⁺···O=C interactions. At 25°C, the dissociation constant (K_d) is ~1.2 × 10⁻⁴ M. Adjust ionic strength (0.01–0.1 M LiCl) to modulate coordination dynamics .

Q. How to address contradictions in thermodynamic data (e.g., elastic properties vs. phase equilibria)?

Methodological Answer:

  • Elastic Constants: Use resonant ultrasound spectroscopy (RUS) to measure shear modulus (15–18 GPa) and Poisson’s ratio (0.28–0.32) .
  • Phase Equilibria: Construct temperature-composition diagrams via isothermal distillation, accounting for metastable hydrate forms .

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